![molecular formula C12H24O2Si B14378772 2-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylpent-4-enal CAS No. 88088-33-9](/img/structure/B14378772.png)
2-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylpent-4-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylpent-4-enal is an organic compound that features a tert-butyl(dimethyl)silyl (TBS) protecting group attached to an enal structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylpent-4-enal typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride (TBS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is carried out in an anhydrous solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at room temperature or slightly elevated temperatures .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
2-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylpent-4-enal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other strong oxidizing agents.
Reduction: NaBH4, LiAlH4.
Substitution: TBAF, acidic conditions (e.g., acetic acid/water mixture).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Deprotected alcohols.
Wissenschaftliche Forschungsanwendungen
2-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylpent-4-enal is used in various scientific research applications, including:
Biology: Potential use in the study of biochemical pathways and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 2-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylpent-4-enal involves its reactivity as an aldehyde and the stability provided by the TBS protecting group. The TBS group protects the hydroxyl functionality during reactions, allowing selective transformations at other sites. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyldimethylsilyloxyacetaldehyde: Another TBS-protected aldehyde used in organic synthesis.
tert-Butyldimethylsilyloxyethanol: A TBS-protected alcohol with similar protective properties.
tert-Butyldimethylsilyloxypropane: A TBS-protected propane derivative.
Uniqueness
2-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylpent-4-enal is unique due to its enal structure, which provides additional reactivity compared to other TBS-protected compounds. This makes it particularly useful in the synthesis of complex molecules and natural products.
Eigenschaften
CAS-Nummer |
88088-33-9 |
|---|---|
Molekularformel |
C12H24O2Si |
Molekulargewicht |
228.40 g/mol |
IUPAC-Name |
2-[tert-butyl(dimethyl)silyl]oxy-4-methylpent-4-enal |
InChI |
InChI=1S/C12H24O2Si/c1-10(2)8-11(9-13)14-15(6,7)12(3,4)5/h9,11H,1,8H2,2-7H3 |
InChI-Schlüssel |
KIKWJHIYADJKOX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)CC(C=O)O[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Butyl-2-[2-(2,3-dichlorophenyl)hydrazinylidene]pyrrolidine-1-carboxamide](/img/structure/B14378689.png)
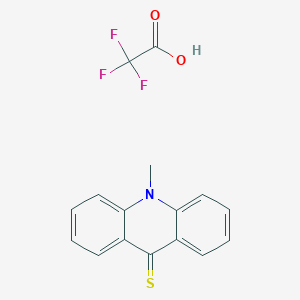
![3-[(3-Chlorophenyl)methyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B14378694.png)
![4-Octylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B14378695.png)
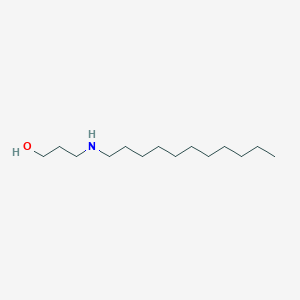
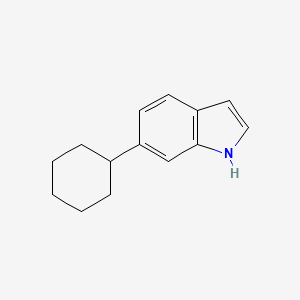
![2-Hydroxy-1-nitrobicyclo[3.3.1]nonan-9-one](/img/structure/B14378719.png)
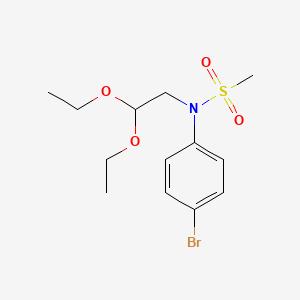

![1,1'-[(5-Chloropentane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14378736.png)

![3-[3-(Pyridin-3-YL)propoxy]propan-1-OL](/img/structure/B14378753.png)
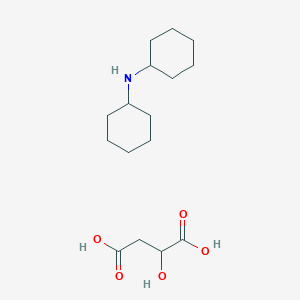
![2-Ethyl-4,5-dihydronaphtho[1,2-b]furan](/img/structure/B14378774.png)
